molecular formula C11H14O2 B15166086 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one CAS No. 502624-29-5

6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one

Cat. No.: B15166086
CAS No.: 502624-29-5
M. Wt: 178.23 g/mol
InChI Key: FCNBCBBARFKUAE-UHFFFAOYSA-N
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Description

6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one is an organic compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde and an enone, the compound can be synthesized via a Michael addition followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes could be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methyl and pentenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Could be used in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: A related compound with a hydroxyl group, known for its antimicrobial properties.

    6-Methyl-2H-pyran-2-one: Lacks the pentenyl side chain, used in flavor and fragrance industries.

    4-Methyl-2H-pyran-2-one: Another pyranone derivative with different substituents, used in various chemical applications.

Uniqueness

6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyranone derivatives

Properties

CAS No.

502624-29-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

6-methyl-4-pent-1-enylpyran-2-one

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-10-7-9(2)13-11(12)8-10/h5-8H,3-4H2,1-2H3

InChI Key

FCNBCBBARFKUAE-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=O)OC(=C1)C

Origin of Product

United States

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